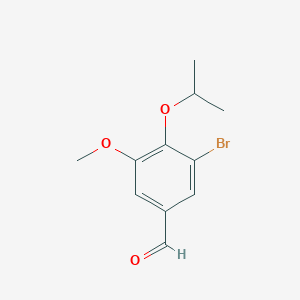![molecular formula C12H10N4OS B1269315 6-(2-氨基苯基)-3-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-7-酮 CAS No. 491581-72-7](/img/structure/B1269315.png)
6-(2-氨基苯基)-3-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-7-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a useful research compound. Its molecular formula is C12H10N4OS and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
一些研究集中于与 6-(2-氨基苯基)-3-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-7-酮相关的衍生物的合成和表征。一种值得注意的方法涉及导致稠合三嗪衍生物的一锅式反应,展示了该支架在药物化学中的多功能性。例如,已经描述了基于该支架的新稠合三嗪衍生物的合成、表征和生物学评估,突出了它们在药物发现中的潜力 El-All 等,2016.
生物活性及应用
6-(2-氨基苯基)-3-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-7-酮的衍生物已被广泛研究其生物活性,包括它们作为乙酰胆碱酯酶抑制剂的作用。这些化合物因其在治疗阿尔茨海默病等神经退行性疾病中的潜力而具有重要意义。刘等人的一项研究(2009 年)探讨了 7H-噻唑并(3,2-b)-1,2,4-三嗪-7-酮衍生物的乙酰胆碱酯酶抑制活性,表明一些衍生物表现出有效的抑制作用,这对于开发阿尔茨海默病治疗至关重要 刘等,2009.
抗菌应用
除了神经系统应用外,一些衍生物还显示出抗菌性能。对新的稠合噻唑并[3,2-b]三嗪衍生物的合成和抗菌研究表明,这些化合物对各种细菌和真菌菌株具有显着的活性,表明它们作为抗菌剂的潜力 El-Shehry 等,2020.
抗癌潜力
还评估了某些衍生物对人类癌细胞系的细胞毒活性,提供了该化合物在癌症治疗中的潜力的见解。例如,El-All 等人的研究讨论了对肝癌细胞系(如 HepG2、MCF-7 和 A549)具有细胞毒活性的衍生物的合成,表明了开发新型抗癌剂的有希望的途径 El-All 等,2016.
作用机制
Target of Action
The primary target of this compound is bacterial DNA gyrase . This enzyme is crucial for bacterial DNA replication, making it a popular target for antibacterial drugs .
Mode of Action
The compound interacts with DNA gyrase, inhibiting its function .
Biochemical Pathways
The inhibition of DNA gyrase disrupts the bacterial DNA replication process, leading to the death of the bacteria . This makes the compound effective against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
The compound’s antibacterial activity suggests that it is able to reach its target in bacterial cells
Result of Action
The compound’s action results in the inhibition of bacterial growth . It has been found to exhibit excellent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the presence of certain substituents on the compound, such as a fluorine at the para position of the benzyl group, can enhance its antibacterial activity . .
未来方向
Future research could focus on exploring the potential applications of this compound in various fields, such as its use as a stabilizer in nanoparticle synthesis . Additionally, further studies could investigate its potential biological activities, given the observed activities of structurally similar compounds .
生化分析
Biochemical Properties
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. The compound’s inhibitory action on acetylcholinesterase suggests its potential use in treating neurodegenerative diseases like Alzheimer’s . Additionally, it interacts with other biomolecules such as DNA topoisomerase II, indicating its potential as an antibacterial agent .
Cellular Effects
The effects of 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For instance, its interaction with acetylcholinesterase affects cholinergic signaling, which is vital for cognitive functions . Moreover, its antibacterial properties suggest it can disrupt bacterial cell processes, leading to cell death .
Molecular Mechanism
At the molecular level, 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one exerts its effects through enzyme inhibition and binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, its interaction with DNA topoisomerase II inhibits the enzyme’s activity, leading to disrupted DNA replication in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one change over time. The compound is relatively stable under standard conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained enzyme inhibition and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one vary with dosage in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cognitive function due to acetylcholinesterase inhibition. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which are crucial for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects .
Transport and Distribution
The transport and distribution of 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and toxicity .
Subcellular Localization
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its interaction with target enzymes and biomolecules .
属性
IUPAC Name |
6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-6-18-12-14-11(17)10(15-16(7)12)8-4-2-3-5-9(8)13/h2-6H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMJGBPQQMKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354048 |
Source


|
| Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491581-72-7 |
Source


|
| Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
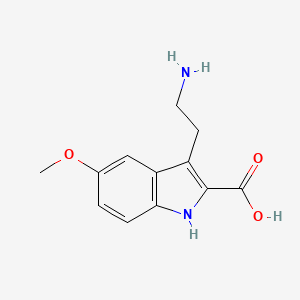
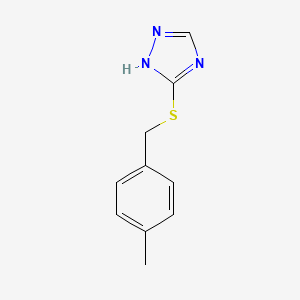
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)
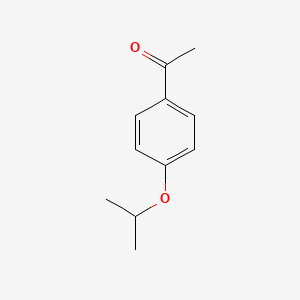
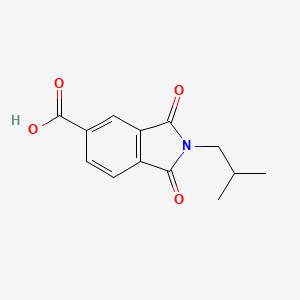
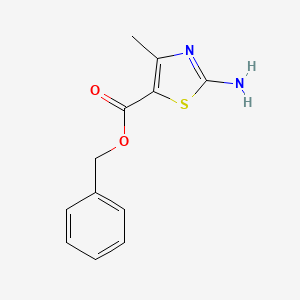
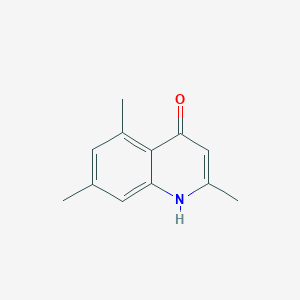
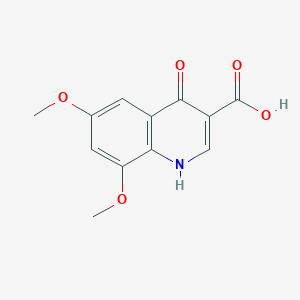
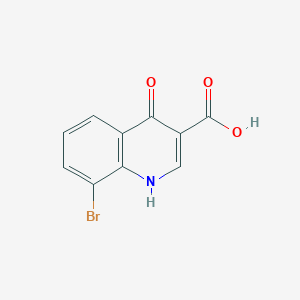
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)
![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)
